molecular formula C16H14N2OS B2994249 N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 722550-83-6

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2994249
CAS RN: 722550-83-6
M. Wt: 282.36
InChI Key: PLJRQAUDYJINJQ-UHFFFAOYSA-N
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Description

“N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide” is a chemical compound that belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are compounds containing a benzene fused to a thiazole ring . Thiazole is a 5-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom .

Scientific Research Applications

Corrosion Inhibitors

Benzothiazole derivatives have been identified as effective corrosion inhibitors for carbon steel in acidic solutions. Studies show that these compounds can significantly reduce the rate of corrosion, offering extra stability and higher inhibition efficiencies compared to previously reported inhibitors. The compounds can be adsorbed onto surfaces through both physical and chemical means, highlighting their potential application in protecting metals from corrosive environments (Hu et al., 2016).

Antimicrobial and Antioxidant Activities

A series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide synthesized from reactions involving bioactive aromatic heterocyclic carboxylic acids demonstrated promising antimicrobial activity against various microorganisms and exhibited prominent radical scavenging and ferrous ion chelating activity. This suggests their potential use in developing treatments against microbial infections and as antioxidant agents (Sindhe et al., 2016).

Anticancer Applications

Several studies have focused on the synthesis and biological evaluation of benzamide derivatives for their anticancer potential. For instance, microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives showed promising in vitro anticancer activity against various human cancer cell lines. Molecular docking studies suggest these compounds could interact with key biological targets to inhibit cancer cell growth, indicating their potential as anticancer agents (Tiwari et al., 2017).

Herbicide Development

Research into N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a representative of a group of benzamides, shows herbicidal activity against annual and perennial grasses. This highlights the potential utility of such compounds in agricultural applications, particularly in forage legumes, certain turf grasses, and cultivated crops (Viste et al., 1970).

properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-10-8-11(2)14-13(9-10)17-16(20-14)18-15(19)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJRQAUDYJINJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

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